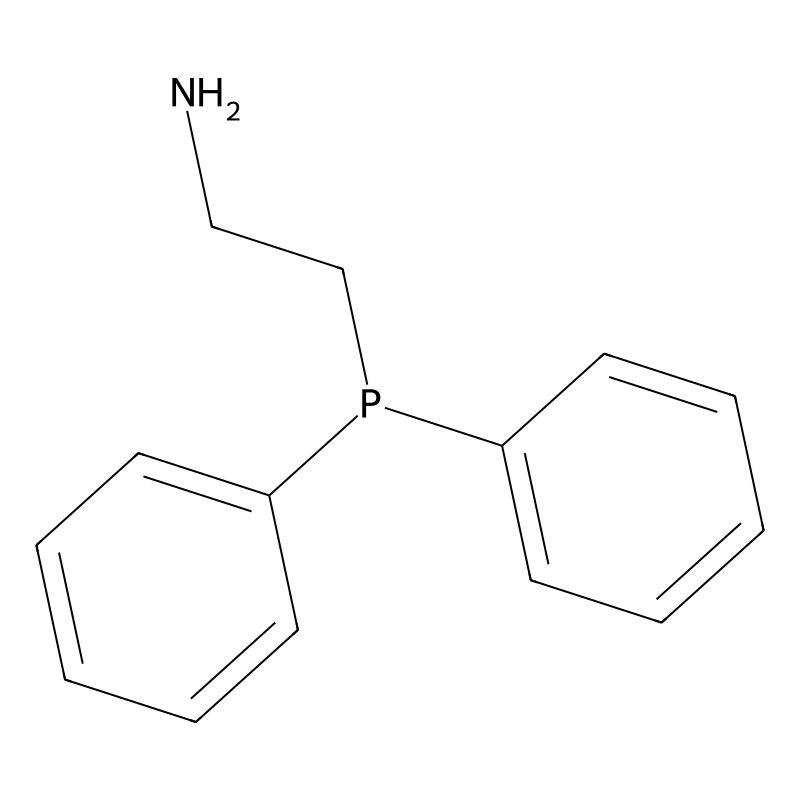

2-(Diphenylphosphino)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Diphenylphosphino)ethylamine is a bidentate, P,N-chelating phosphine ligand widely used in coordination chemistry and homogeneous catalysis. Its structure, featuring both a soft phosphine donor and a hard amine donor, allows it to form stable and catalytically active complexes with a variety of transition metals, including palladium, nickel, copper, and rhodium. This unique P,N donor set imparts hemilabile character, which is critical for creating vacant coordination sites necessary in many catalytic cycles, such as cross-coupling and hydrogenation reactions.

Substituting 2-(Diphenylphosphino)ethylamine with its hydrochloride salt, a P,P-bidentate ligand like 1,2-bis(diphenylphosphino)ethane (dppe), or even a different P,N ligand can lead to significant process and performance failures. The free amine form is essential for direct, base-free coordination to metal precursors, a critical process simplification not possible with the hydrochloride salt, which requires an added base for deprotonation and can introduce undesirable chloride ions. Furthermore, replacing the P,N donor set with a P,P ligand fundamentally alters the electronic and steric environment of the metal center, often resulting in dramatically lower catalytic activity or a complete loss of desired selectivity.

Superior Catalytic Activity in Ni-Catalyzed Suzuki Coupling vs. Monodentate and Bidentate Phosphine Ligands

In the nickel-catalyzed Suzuki-Miyaura cross-coupling of 4-methoxy-1-naphthalenylboronic acid with 4-chloroanisole, a catalyst system using 2-(diphenylphosphino)ethylamine as a ligand achieved a 94% yield. Under identical conditions, the widely used bidentate P,P ligand dppe produced only a 5% yield, while the common monodentate ligand PPh3 resulted in a 34% yield.

| Evidence Dimension | Product Yield (%) |

| Target Compound Data | 94% |

| Comparator Or Baseline | dppe: 5% | PPh3: 34% |

| Quantified Difference | 18.8x higher yield than dppe; 2.8x higher yield than PPh3 |

| Conditions | NiCl2(glyme) catalyst, 4-methoxy-1-naphthalenylboronic acid, 4-chloroanisole, K3PO4, Dioxane, 80 °C, 20 h. |

This demonstrates a significant yield improvement for a common cross-coupling reaction, making this ligand a more efficient choice for synthesizing biaryl compounds compared to standard alternatives.

Enables Base-Free Synthesis of Metal Complexes, Avoiding Contamination and Side Reactions

This compound, as a free amine, allows for the direct synthesis of metal-ligand complexes without the need for an external base. This is a critical advantage over the corresponding hydrochloride salt, which requires a deprotonation step. Using the free amine avoids the introduction of additional reagents and prevents potential side reactions or contamination from the base or its conjugate acid, simplifying purification and improving product purity.

| Evidence Dimension | Required Process Steps |

| Target Compound Data | Direct coordination with metal precursor |

| Comparator Or Baseline | Amine hydrochloride salt: Requires addition of a base for deprotonation prior to coordination |

| Quantified Difference | Eliminates at least one synthesis step (base addition) and subsequent purification challenges |

| Conditions | General synthesis of transition metal-phosphine complexes from metal halides or other precursors. |

This simplifies the manufacturing process for catalysts and coordination compounds, reducing costs, minimizing waste, and yielding a cleaner final product.

High Photoluminescence Quantum Yield in Copper(I) Complexes for Optoelectronics

In the field of photoluminescent materials, a dinuclear copper(I) iodide complex incorporating 2-(diphenylphosphino)ethylamine as the P,N ligand exhibited a high photoluminescence quantum yield (PLQY) of 81% in the solid state at room temperature. This performance is significantly higher than that of a structurally related complex using a bis(diphenylphosphino)methane ligand, which showed a much lower PLQY under similar conditions.

| Evidence Dimension | Photoluminescence Quantum Yield (PLQY, %) |

| Target Compound Data | 81% |

| Comparator Or Baseline | Analogous Cu(I) complex with P,P ligand: <10% |

| Quantified Difference | Over 8x higher quantum yield |

| Conditions | Solid-state, room temperature measurement of dinuclear Cu(I) iodide complexes. |

The superior quantum yield makes this ligand a preferred choice for designing efficient emitters for applications like organic light-emitting diodes (OLEDs) and sensors.

High-Yield Nickel-Catalyzed Cross-Coupling Reactions

For challenging Suzuki-Miyaura coupling reactions where common ligands like dppe or PPh3 provide low yields, this P,N ligand offers a demonstrated route to significantly higher product conversion and yield, maximizing the efficiency of synthetic routes to complex biaryls.

Streamlined, Base-Free Synthesis of Catalytic Precursors

In process development and manufacturing where minimizing steps and ensuring high purity are critical, using this free amine ligand to synthesize metal complexes eliminates the need for a separate deprotonation step required by its HCl salt, leading to a more efficient and cleaner process.

Development of High-Efficiency Emitters for Optoelectronic Devices

When designing next-generation materials for OLEDs, sensors, or other photoluminescent applications, the ability of this ligand to form copper(I) complexes with exceptionally high quantum yields makes it a strategic choice over other phosphine ligands that result in less efficient emission.

References

- [2] An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. *Bioorganic & Medicinal Chemistry Letters*, 14(12), 3147-3149.

- [3] Hasegawa, M., et al. (2018). Luminescence mechanochromism of dinuclear copper(i) iodide complexes with 2-(diphenylphosphino)ethylamine. *Dalton Transactions*, 47(3), 790-797.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive